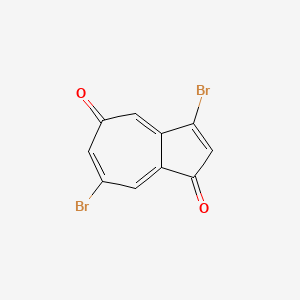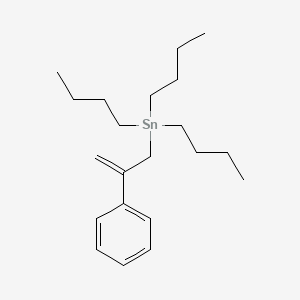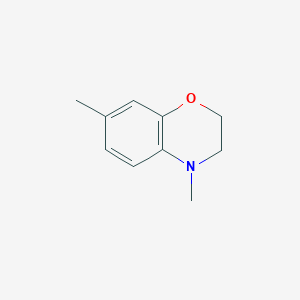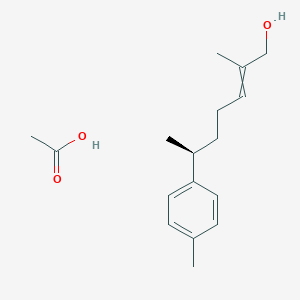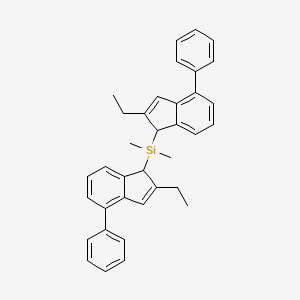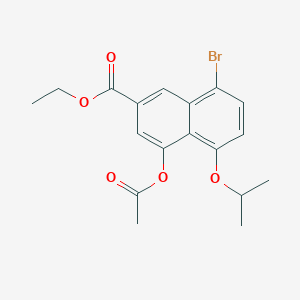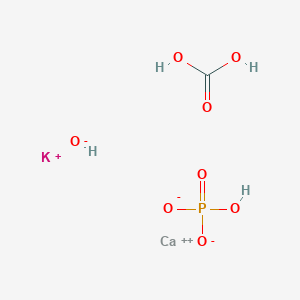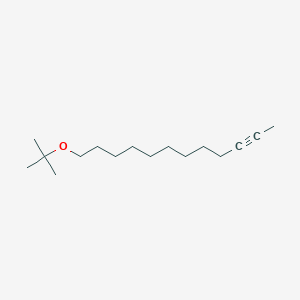
alpha-((2-(Dimethylamino)ethoxy)methyl)-3-furanmethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-furanmethanol hydrochloride is an organic compound with a complex structure that includes a furan ring, a dimethylamino group, and a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-3-furanmethanol hydrochloride typically involves the reaction of 2-(dimethylamino)ethanol with a furan derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The purification process typically involves crystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-furanmethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-furanmethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-3-furanmethanol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The furan ring provides stability and enhances the compound’s reactivity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Used in the production of cationic polymers with applications in flocculants, coagulants, and dispersants.
2-(2-(Dimethylamino)ethoxy)ethanol: Used in surfactants and evaluated as corrosion inhibitors.
Uniqueness
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-furanmethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
131964-32-4 |
|---|---|
分子式 |
C10H18ClNO3 |
分子量 |
235.71 g/mol |
IUPAC名 |
2-[2-(dimethylamino)ethoxy]-1-(furan-3-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-11(2)4-6-14-8-10(12)9-3-5-13-7-9;/h3,5,7,10,12H,4,6,8H2,1-2H3;1H |
InChIキー |
UZVYBKCMUOZXAJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOCC(C1=COC=C1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



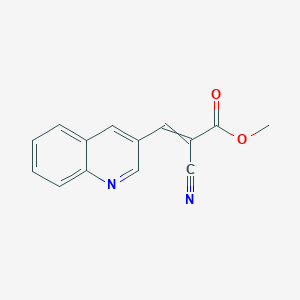
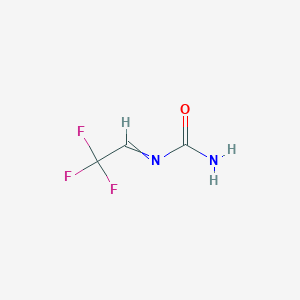
![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)
![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
